(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol
CAS No.:
Cat. No.: VC17669527
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (3-methyl-1-propylpyrazol-4-yl)methanol |
| Standard InChI | InChI=1S/C8H14N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5,11H,3-4,6H2,1-2H3 |
| Standard InChI Key | NTGYKVJUVHSWQO-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C(=N1)C)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s backbone consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents include:
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Methyl group (-CH3) at the 3-position, enhancing steric bulk and modulating electronic properties.
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Propyl chain (-CH2CH2CH3) at the 1-position, influencing solubility and hydrophobic interactions.
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Hydroxymethyl group (-CH2OH) at the 4-position, introducing hydrogen-bonding capability and reactivity.
The IUPAC name, (3-methyl-1-propyl-1H-pyrazol-4-yl)methanol, reflects this substitution pattern. Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol.
Spectral Data (Predicted)
While experimental spectra are unavailable, predictions based on analogous pyrazole derivatives suggest:
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¹H NMR:
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¹³C NMR:
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IR:
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3250–3400 cm⁻¹ (O-H stretch)
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2900–2950 cm⁻¹ (C-H stretch, alkyl groups)
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1600–1650 cm⁻¹ (C=N stretch).
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Synthesis and Optimization
Synthetic Pathways
The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanol can be conceptualized in three stages:
Pyrazole Ring Formation
The core pyrazole structure is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example:
Adjusting the diketone’s substituents allows control over the 3- and 5-positions .
Hydroxymethyl Functionalization
The hydroxymethyl group is introduced via nucleophilic substitution or reduction:
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Substitution: Reacting a 4-chloropyrazole intermediate with methanol:
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Reduction: Reducing a 4-carboxylic acid or ester using LiAlH4 or NaBH4.
Industrial-Scale Considerations
Optimized parameters for large-scale production may include:
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Continuous flow reactors to enhance mixing and heat transfer.
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Catalytic systems (e.g., Cu2O) to improve yield in diazotization steps .
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Solvent selection: Ethanol/water mixtures reduce byproduct formation during alkylation .
Table 1: Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes alkylation efficiency |
| Solvent | Ethanol/H2O (3:1) | Reduces hydrolysis |
| Catalyst (Cu2O) | 0.05–0.1 eq | Accelerates coupling |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxymethyl group; limited in water (logP ≈ 1.5).
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Stability: Susceptible to oxidation at the hydroxymethyl group; storage under inert gas (N2/Ar) recommended.
Crystallographic Data (Predicted)
X-ray diffraction patterns of analogous compounds suggest a monoclinic crystal system with space group P2₁/c and unit cell parameters:
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a = 8.2 Å
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b = 12.5 Å
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c = 10.3 Å
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β = 95°.
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